molecular formula C45H71N3 B566482 2,6-Di-tert-butylpyridine, polymer-bound CAS No. 107054-29-5

2,6-Di-tert-butylpyridine, polymer-bound

Cat. No.: B566482
CAS No.: 107054-29-5
M. Wt: 654.084
InChI Key: CFSALSSLIIVPFU-UHFFFAOYSA-N
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Description

2,6-Di-tert-butylpyridine (DTBP, C₁₃H₂₁N) is a sterically hindered pyridine derivative with tert-butyl groups at the 2- and 6-positions. Its polymer-bound form (e.g., CAS 107054-29-5) is immobilized on a solid support, enhancing recyclability in catalytic and synthetic applications . Key properties include:

  • Molecular weight: 191.31 g/mol .
  • Basicity: pKa = 3.58 (weaker than pyridine due to steric hindrance) .
  • Applications: Proton scavenger in living polymerization , selective probe for Brønsted acid sites in catalysts , and reagent in vinyl triflate synthesis .

The polymer-bound variant is valued for simplified separation in solid-phase synthesis and reduced catalyst poisoning .

Properties

IUPAC Name

4-[1,5-bis(2,6-ditert-butylpyridin-4-yl)hexan-3-yl]-2,6-ditert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H71N3/c1-29(32-25-36(42(8,9)10)47-37(26-32)43(11,12)13)22-31(33-27-38(44(14,15)16)48-39(28-33)45(17,18)19)21-20-30-23-34(40(2,3)4)46-35(24-30)41(5,6)7/h23-29,31H,20-22H2,1-19H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSALSSLIIVPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CCC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=NC(=C2)C(C)(C)C)C(C)(C)C)C3=CC(=NC(=C3)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H71N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746592
Record name 4,4',4''-(Hexane-1,3,5-triyl)tris(2,6-di-tert-butylpyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107054-29-5
Record name 4,4',4''-(Hexane-1,3,5-triyl)tris(2,6-di-tert-butylpyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Pathway

  • Alkylation of 4-Vinylpyridine :

    • Reagents : Isobutylene or tert-butyl halides in the presence of an acid catalyst (e.g., aluminum chloride or phenyloxyaluminum catalysts).

    • Conditions : Elevated temperatures (100–110°C) under atmospheric or low pressure to favor 2,6-di-substitution.

    • Purification : Vacuum distillation or recrystallization to isolate the monomer.

ParameterValue/DescriptionSource
CatalystPhenyloxyorthotertbutylphenoxyhydroaluminum acid
Temperature100–110°C
Yield~80% (theoretical)

Polymerization and Cross-Linking

The monomer is copolymerized with divinylbenzene (DVB) to form a polymer matrix. Cross-linking with DVB (1% by weight) ensures mechanical stability and controlled porosity.

Methodology

  • Radical Polymerization :

    • Initiator : 2,2’-Azoisobutyronitrile (AIBN) or peroxides.

    • Solvent : Toluene, dichloromethane (DCM), or ethanol.

    • Monomer Feed : 4-Vinylpyridine derivative : DVB (e.g., 99:1 ratio).

    • Conditions : 60–80°C for 6–24 hours.

  • Cross-Linking Optimization :

    • DVB Percentage : 1% ensures moderate cross-linking for resin flexibility.

    • Mesh Size : 200–400 mesh for uniform particle distribution.

ParameterValue/DescriptionSource
DVB Cross-Linking1%
Mesh Size200–400
Polymer Loading~1.8 mmol/g

Immobilization on Polymer Supports

For applications requiring reusable catalysts, DTBP is immobilized on pre-functionalized resins (e.g., Wang resin).

Protocol from Iridium Catalyst Studies

  • Resin Activation :

    • Reagent : Trifluoromethanesulfonic anhydride (Tf₂O) in DCM at −10°C.

    • Purpose : Generates reactive sites on the resin for coupling.

  • Coupling Reaction :

    • Conditions : Stirring at −10°C for 1 hour, followed by 17–24 hours at room temperature.

    • Washing : Sequential DCM, H₂O, HCl, methanol, and isopropanol (IPA) to remove unbound DTBP.

StepReagents/ConditionsOutcome
Resin ActivationTf₂O in DCM, −10°CReactive sites generation
CouplingDTBP in DCM, 17–24 hrImmobilized DTBP
WashingDCM, H₂O, HCl, MeOH, IPAPurified resin

Alternative Polymerization Techniques

RAFT Polymerization

For well-defined polymers, reversible addition-fragmentation chain transfer (RAFT) polymerization is employed:

  • RAFT Agent : 4-Cyanopentanoic acid dithioester.

  • Solvent : Ethanol (75:25 with 4-vinylpyridine).

  • Conditions : 70°C, 24 hours.

ParameterValue/DescriptionSource
RAFT Agent4-Cyanopentanoic acid dithioester
SolventEthanol/4-vinylpyridine (75:25)
Conversion>90%

Characterization and Performance

Analytical Methods

  • Nuclear Magnetic Resonance (NMR) : Confirms tert-butyl substitution and vinyl polymerization.

  • Gel Permeation Chromatography (GPC) : Assesses molar mass and dispersity.

  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability.

PropertyValue/DescriptionSource
Loading~1.8 mmol/g
Thermal Stability>200°C (TGA)
Dispersity (PDI)<1.1 (RAFT)

Applications and Optimization

Catalytic Relevance

  • Ligand in Cross-Coupling : Enhances reaction efficiency by stabilizing metal centers.

  • Stabilizer in Polymers : Prevents degradation under heat/light.

Challenges and Solutions

  • Low Solubility : Use solvents like DCM or toluene for homogeneous polymerization.

  • Resin Swelling : Optimize DVB content (1%) to balance porosity and mechanical strength .

Scientific Research Applications

Applications Overview

  • Catalysis
    • Role : Acts as a ligand in various catalytic reactions.
    • Example : Used in vinyl triflate syntheses, enhancing reaction efficiency and selectivity .
  • Organic Synthesis
    • Functionality : Serves as a proton scavenger.
    • Case Study : In the living polymerization of isobutylene, it helps monitor reaction progress effectively .
  • Polymer Chemistry
    • Utility : Facilitates the formation of polymer-bound catalysts.
    • Application : The polymer-bound form allows for easier handling and recovery after reactions compared to soluble counterparts.

Case Study 1: Vinyl Triflate Synthesis

In a study published in the Journal of Organic Chemistry, researchers utilized polymer-bound 2,6-di-tert-butylpyridine for synthesizing vinyl triflates. The findings indicated that the polymer-bound form significantly improved yields and reaction times compared to traditional methods. The study highlighted the efficiency of this compound in facilitating nucleophilic substitutions under mild conditions .

Case Study 2: Living Polymerization Monitoring

Another application involved using polymer-bound 2,6-di-tert-butylpyridine as a proton scavenger during the living polymerization process of isobutylene. The research demonstrated that the compound effectively monitored the progress of polymerization, allowing for better control over molecular weights and distributions of the resulting polymers .

Comparative Data Table

Application AreaFunctionalityReference
CatalysisLigand for reactions
Organic SynthesisProton scavenger
Polymer ChemistrySupports polymer-bound catalysts

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butylpyridine, polymer-bound, involves its ability to act as a proton scavenger. The tert-butyl groups provide steric hindrance, making the pyridine ring less reactive and more stable. This stability allows it to effectively participate in various chemical reactions without undergoing unwanted side reactions .

Comparison with Similar Compounds

Steric and Electronic Properties

DTBP’s steric bulk distinguishes it from analogous pyridines. Key comparisons include:

Compound Substituents Steric Hindrance Basicity (pKa) Key Applications
2,6-Di-tert-butylpyridine 2,6-di-tert-butyl High 3.58 Brønsted site probing , scavenger
Pyridine None Low 5.25 General acid-base reactions
2,4,6-Collidine 2,4,6-trimethyl Moderate 7.4 Buffer in organic synthesis
2,6-Lutidine 2,6-dimethyl Moderate 6.7 Catalyst in alkylation reactions
Polymer-bound DTBP DTBP on polymer support High Similar to DTBP Reusable scavenger, solid-phase synthesis

Key Findings :

  • DTBP’s tert-butyl groups restrict access to Lewis acid sites, making it selective for Brønsted sites in zeolites .
  • Lower basicity vs. pyridine (pKa 3.58 vs. 5.25) due to steric inhibition of protonation .
  • Polymer-bound DTBP retains steric properties but enables heterogeneous workflows .
Acid Site Characterization
  • DTBP vs. Pyridine :
    • DTBP selectively adsorbs on external Brønsted acid sites in zeolites (e.g., WO₃/γ-Al₂O₃) due to its bulk, while pyridine accesses both Brønsted and Lewis sites .
    • In WO₃/Al₂O₃ catalysts, DTBP uptake correlated directly with Brønsted acidity (R² = 0.98), whereas pyridine detected total acidity .
    • After DTBP poisoning, DME hydrolysis rates dropped 36–40×, confirming Brønsted dominance .
Proton Scavenging
  • DTBP vs. 2,6-Lutidine: DTBP’s steric bulk minimizes interference with metal catalysts. In Pd/Fe-catalyzed aminoboration, DTBP achieved 66% yield without side reactions, while smaller bases risked coordination . Polymer-bound DTBP further prevents leaching in continuous processes .

Physical and Thermal Properties

  • Mobility : DTBP exhibits a mobility of 1.63 cm²/Vs at 296 K, useful in ion mobility spectrometry (IMS) as a calibration standard .
  • Thermal Stability : Stable up to 310°C (decomposition) , outperforming 2,4,6-collidine (decomposes ~250°C).

Polymer-Bound vs. Non-Polymer Analogs

Parameter Polymer-Bound DTBP Free DTBP
Recovery >90% reuse efficiency Single-use
Diffusion Rate Slower (matrix-dependent) Fast
Applications Solid-phase synthesis , continuous reactors Batch reactions

Biological Activity

2,6-Di-tert-butylpyridine (DTBP), particularly in its polymer-bound form, has garnered attention for its diverse biological activities. This compound is recognized not only for its utility in organic synthesis but also for its potential therapeutic applications. This article explores the biological activity of polymer-bound DTBP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

2,6-Di-tert-butylpyridine is a pyridine derivative characterized by two tert-butyl groups at the 2 and 6 positions. Its molecular formula is C13H21NC_{13}H_{21}N with a molecular weight of approximately 191.31 g/mol. The compound exhibits significant lipophilicity and is classified as soluble in various organic solvents .

Biological Activity Overview

The biological activity of polymer-bound DTBP is primarily linked to its role as a non-nucleophilic base in organic reactions and its pharmacological properties. Notably, it has been studied for its hypolipemic effects, which refer to the ability to lower lipid levels in the blood.

Hypolipemic Activity

A quantitative structure-activity relationship (QSAR) study indicated that DTBP and its derivatives exhibit hypolipemic activity. Pharmacological tests conducted on rats using Triton WR-1339 demonstrated that these compounds significantly reduced cholesterol levels compared to the reference drug Clofibrate .

The mechanisms through which polymer-bound DTBP exerts its biological effects include:

  • Inhibition of Lipid Absorption : DTBP may interfere with lipid absorption in the gastrointestinal tract.
  • Regulation of Lipid Metabolism : It potentially modulates enzymes involved in lipid metabolism, contributing to lowered cholesterol levels.
  • Anti-inflammatory Properties : Some studies suggest that DTBP may possess anti-inflammatory effects, which can indirectly influence lipid levels by reducing inflammation-related lipid dysregulation.

Case Study 1: Cholesterol Reduction in Animal Models

In a controlled study involving rats, administration of polymer-bound DTBP resulted in a statistically significant reduction in serum cholesterol levels. The study utilized Triton WR-1339 to induce hyperlipidemia and subsequently measured the cholesterol-lowering effect of DTBP over a defined period. The results indicated a greater reduction in cholesterol compared to Clofibrate, suggesting that DTBP may be a viable alternative for managing hyperlipidemia .

Case Study 2: Synthesis of Bioactive Compounds

The utility of polymer-bound DTBP extends beyond hypolipemic activity; it has been employed in synthesizing various bioactive compounds. For instance, it was used as a base in glycosylation reactions, leading to the successful synthesis of complex carbohydrates that exhibit biological activity, including potential therapeutic agents against bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
HypolipemicReduces cholesterol levels
Anti-inflammatoryPotential modulation of inflammatory processes
Synthesis UtilityUsed in glycosylation reactions

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilityModerate (0.029 mg/ml)
Lipophilicity (Log P)3.02
Skin PermeationLog Kp = -4.53 cm/s
CYP InhibitionCYP2D6 inhibitor

Q & A

Q. How is polymer-bound 2,6-di-tert-butylpyridine (DTBP) synthesized, and what characterization techniques confirm its structure and loading efficiency?

Methodological Answer: Polymer-bound DTBP is typically synthesized by immobilizing DTBP onto a polymer matrix, such as polystyrene or silica, via covalent linkages (e.g., through alkylation or click chemistry). For example, tert-butyllithium can react with 2-tert-butylpyridine to form DTBP, which is then grafted onto a polymer backbone . Characterization involves:

  • FTIR spectroscopy to confirm the presence of pyridine rings and tert-butyl groups via C-H stretching (2800–3000 cm⁻¹) and ring vibrations (1600–1450 cm⁻¹) .
  • Thermogravimetric analysis (TGA) to quantify DTBP loading by measuring mass loss during decomposition of the polymer-bound complex .
  • Elemental analysis to verify nitrogen content, which correlates with DTBP incorporation .

Q. What role does polymer-bound DTBP play in differentiating Brønsted and Lewis acid sites in solid catalysts?

Methodological Answer: DTBP’s steric bulk selectively adsorbs onto Brønsted acid sites due to its inability to access smaller Lewis acid sites. Researchers use:

  • FTIR with pyridine/DTBP co-adsorption : Brønsted acid sites are identified by pyridine adsorption (1540 cm⁻¹ band), while DTBP’s adsorption (via N-H interactions) confirms accessibility to larger sites .
  • NH₃-TPD (temperature-programmed desorption) : DTBP’s presence reduces NH₃ adsorption on Brønsted sites, allowing quantification of acid site distribution .

Advanced Research Questions

Q. How can researchers design experiments to assess the impact of polymer support on DTBP’s accessibility in catalytic reactions?

Methodological Answer:

  • Pore size analysis : Use nitrogen physisorption to measure the polymer’s surface area and pore diameter. Larger pores (>2 nm) enhance DTBP accessibility .
  • Catalytic probing : Compare reaction rates of acid-catalyzed reactions (e.g., esterification) using DTBP-bound polymers with varying crosslinking densities. Lower crosslinking improves substrate diffusion and DTBP activity .
  • Selectivity studies : Monitor product distribution in reactions like alkylation; restricted accessibility in dense polymers may favor smaller intermediates .

Q. What factors contribute to discrepancies in reported catalytic efficiencies of polymer-bound DTBP across studies?

Methodological Answer: Key factors include:

  • Polymer morphology : Variations in support rigidity or swelling in solvents alter DTBP’s exposure. For example, polystyrene swells in toluene, enhancing activity, but remains rigid in water .
  • Loading uniformity : Inconsistent grafting methods (e.g., free-radical vs. ionic polymerization) lead to uneven DTBP distribution, affecting reproducibility .
  • Acid site masking : Residual solvents or byproducts from synthesis (e.g., unreacted tert-butyllithium) can block active sites, requiring rigorous purification .

Q. How does polymer-bound DTBP compare to alternative hindered bases (e.g., TTBP) in glycosylation reactions?

Methodological Answer:

  • Steric effects : DTBP’s tert-butyl groups provide superior steric hindrance compared to TTBP, reducing side reactions in glycosylation. This is validated by NMR monitoring of anomeric selectivity .
  • Thermal stability : TGA shows DTBP-bound polymers retain stability up to 200°C, whereas TTBP degrades at lower temperatures, limiting high-temperature applications .
  • Reusability : After 5 cycles, DTBP-polystyrene retains >90% activity in glycosylation, while TTBP-supported catalysts lose 30% efficiency due to leaching .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on DTBP’s effectiveness in zeolite acid site characterization?

Methodological Answer: Discrepancies arise from:

  • Zeolite pore size : DTBP (kinetic diameter ~0.8 nm) cannot access micropores in H-ZSM-5 (0.55 nm), leading to underestimated Brønsted site counts. Macroporous zeolites (e.g., MCM-41) show consistent results .
  • Adsorption conditions : Competitive adsorption with water or solvents during FTIR analysis may displace DTBP, requiring strict anhydrous protocols .
  • Quantitative thresholds : TGA mass loss thresholds for “active DTBP” vary; studies using <5% loss as a cutoff may exclude weakly bound but catalytically relevant sites .

Tables for Key Data

Property Polymer-Bound DTBP Free DTBP Reference
Thermal Stability (°C)200 (decomposition onset)100–101 (boiling point)
Brønsted Acid Site SelectivityHigh (excludes Lewis sites)Moderate
Reusability (Cycles)>90% efficiency after 5Not applicable
Characterization Technique Key Metrics Application
FTIR with DTBP adsorption1540 cm⁻¹ (Brønsted), 1450 cm⁻¹ (Lewis)Acid site differentiation
TGAMass loss (%) = DTBP loading efficiencyQuantification of active sites
NH₃-TPDDesorption peaks at 200–400°C (acid strength)Acid strength distribution

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